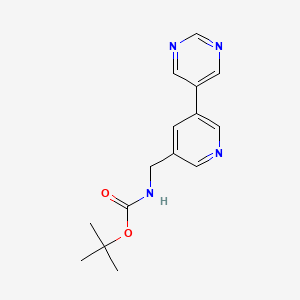

Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate

Beschreibung

Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate is a carbamate-protected pyridine derivative featuring a pyrimidine substituent at the 5-position of the pyridine ring. This compound is structurally significant in medicinal chemistry and organic synthesis, where tert-butyl carbamate (Boc) groups are commonly employed as protective moieties for amines.

Eigenschaften

IUPAC Name |

tert-butyl N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-15(2,3)21-14(20)19-6-11-4-12(7-16-5-11)13-8-17-10-18-9-13/h4-5,7-10H,6H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAIDIFRYBGHCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CN=C1)C2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridinyl and pyrimidinyl derivative. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate is used in various fields of scientific research:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, making it useful in studying enzyme functions and developing therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives reported in the provided evidence. Key differences in substituents, molecular properties, and applications are highlighted.

Structural Analogues and Their Properties

Key Differences and Implications

Bromo Substituents: Introduce steric bulk and reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in tert-butyl (5-bromopyridin-3-yl)carbamate . Pivalamido Group (CAS 1171920-06-1): Improves metabolic stability due to steric shielding, making it valuable in drug design .

Physical Properties: Melting points vary significantly: Pyrazolo-pyrimidine derivatives (195.6–196°C) vs. chromenone hybrids (163–166°C) , reflecting differences in crystallinity and intermolecular interactions.

Synthetic Utility :

- The patent example () employs Pd-catalyzed cross-coupling, a method applicable to the target compound for introducing pyrimidinyl groups.

- Suzuki-Miyaura reactions are validated for pyridine-pyrimidine hybrids, as demonstrated in .

Safety and Handling :

- The fluoro derivative (CAS 1799420-92-0) requires stringent safety protocols due to acute toxicity risks , whereas tert-butyl carbamates generally exhibit lower reactivity hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.